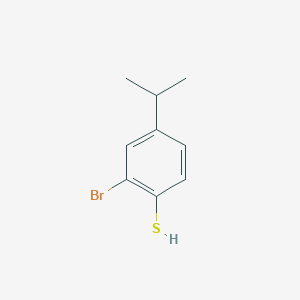

2-Bromo-4-isopropylbenzenethiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-propan-2-ylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrS/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXSMHMOXWRZDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)S)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

General Overview of Arenethiols in Organic Synthesis and Materials Science

Arenethiols, also known as thiophenols, are organosulfur compounds characterized by a sulfhydryl group (-SH) attached to an aromatic ring. They are pivotal in organic synthesis, primarily serving as potent nucleophiles and precursors to a variety of sulfur-containing functionalities. The thiol group can be readily converted into thioethers, disulfides, and other derivatives, making arenethiols valuable intermediates in the construction of complex molecular frameworks. thieme-connect.de In materials science, arenethiols are instrumental in the development of self-assembled monolayers (SAMs) on metal surfaces, particularly gold, due to the strong affinity of sulfur for these substrates. This property is exploited in the fabrication of nanoscale electronic devices, sensors, and corrosion inhibitors. Furthermore, the incorporation of arenethiol moieties into polymers can enhance their thermal stability and refractive index.

Volatile arenethiols are noted for their strong and often unpleasant odors. thieme-connect.de They are susceptible to oxidation, particularly in the presence of air, which leads to the formation of diaryl disulfides. thieme-connect.de Consequently, they are often handled as their more stable salt forms (thiolates) and used directly in subsequent reactions. thieme-connect.de

Academic Significance of Halogenated Isopropylbenzenes As Chemical Intermediates

Halogenated isopropylbenzenes represent a significant class of chemical intermediates, deriving their utility from the combined presence of a halogen atom and an isopropyl group on a benzene (B151609) ring. quora.com The isopropyl group, a bulky and electron-donating substituent, influences the regioselectivity of further electrophilic aromatic substitution reactions, directing incoming groups primarily to the ortho and para positions. quora.com However, the steric hindrance offered by the isopropyl group can sometimes favor the para product. quora.com

The halogen atom, typically bromine or chlorine, provides a reactive handle for a multitude of synthetic transformations. It can be readily displaced by nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. orgsyn.org This reactivity allows for the facile introduction of a wide array of functional groups, making halogenated isopropylbenzenes valuable precursors for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. google.comchegg.com The bromination of organic compounds is a key transformation in organic synthesis. datapdf.com

Specific Research Context and Importance of 2 Bromo 4 Isopropylbenzenethiol

Approaches via Direct Bromination of Isopropylthiophenol Precursors

Direct bromination of an isopropyl-substituted thiophenol is a primary strategy for synthesizing this compound. This approach hinges on the regioselective introduction of a bromine atom onto the aromatic ring.

Synthesis Through Bisaryl Disulfide Intermediates and Subsequent Reduction

One common pathway involves the initial synthesis of a disulfide, such as bis(4-isopropylphenyl) disulfide, which is then brominated and subsequently reduced to the desired thiophenol. The disulfide can be prepared by the oxidation of 4-isopropylthiophenol. chemicalbook.com For instance, 4-isopropylthiophenol can be oxidized in the presence of activated carbon and a solvent like xylene to yield the corresponding disulfide. chemicalbook.com

The resulting bis(4-isopropylphenyl) disulfide can then be subjected to bromination. Following bromination, the disulfide bond is cleaved and reduced to the thiol. A general method for reducing diaryl disulfides involves using a reducing agent like sodium borohydride (B1222165) or triphenylphosphine. organic-chemistry.org Another approach utilizes a reductive system such as iron in hydrochloric acid (Fe/HCl) to selectively produce symmetrical diaryl disulfides from sodium arenesulfinates. semanticscholar.org

Table 1: Synthesis of Symmetrical Diaryl Disulfides from Sodium Arenesulfinates

| Reactant | Product | Yield (%) | Conditions |

| Sodium phenylsulfinate | Diphenyl disulfide | - | Fe/HCl |

| Sodium 4-bromophenylsulfinate | Bis(4-bromophenyl) disulfide | 89 | Fe/HCl |

| Sodium 4-(trifluoromethyl)phenylsulfinate | Bis(4-trifluoromethylphenyl) disulfide | 80 | Fe/HCl |

Data sourced from a study on the homocoupling of sodium arenesulfinates. semanticscholar.org

Regioselective Bromination of Substituted Thiophenols

The direct bromination of 4-isopropylthiophenol presents a challenge in controlling the regioselectivity to obtain the desired 2-bromo isomer. Electrophilic aromatic bromination of substituted benzenes is a common method for preparing aryl bromides. nih.gov The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of bromination. For 4-isopropylthiophenol, both the isopropyl group and the thiol group are ortho-, para-directing.

To achieve high regioselectivity, specific brominating agents and conditions are necessary. For example, the use of N-bromosuccinimide (NBS) in combination with silica (B1680970) gel or zeolites has been shown to favor para-bromination in many cases. nih.gov Theoretical analyses and experimental results have demonstrated that the development of regioselective electrophilic aromatic brominations is a significant area of research. nih.gov For phenols, which are electronically similar to thiophenols, methods using TMSBr and sulfoxides with bulky substituents have been developed for mild and highly regioselective para-bromination. chemistryviews.org

Functional Group Interconversion Strategies for Thiol Moiety Introduction

An alternative to direct bromination of a thiophenol is to introduce the thiol group at a later stage of the synthesis through functional group interconversion. This can be achieved through several methods, including the reduction of sulfonyl chlorides or the conversion of diazonium salts.

The reduction of benzenesulfonyl chlorides with zinc dust and sulfuric acid is a well-established method for preparing thiophenols, often providing good yields of pure products. orgsyn.org Another classical method involves the treatment of aryldiazonium chlorides with potassium ethyl xanthogenate, followed by heating with an alkali to yield the thiophenol. orgsyn.org

More contemporary methods include copper-catalyzed C-S coupling reactions. For instance, aryl iodides can be coupled with sulfur powder in the presence of a copper(I) iodide (CuI) catalyst, followed by reduction with sodium borohydride to afford the corresponding aryl thiols. organic-chemistry.org This method tolerates a range of functional groups, including bromo substituents. organic-chemistry.org

Synthesis of Halo-Isopropylbenzene Scaffolds for Subsequent Thiolation

This strategy involves first constructing a di-halogenated isopropylbenzene derivative, such as 2-bromo-4-isopropyl-1-halobenzene, which can then be converted to the target thiol.

A key intermediate in this approach could be 2-bromo-1-iodo-4-isopropyl-benzene. manchesterorganics.com The synthesis of such compounds can be achieved through various routes. For example, the synthesis of 4-bromo-1-iodo-2-isopropylbenzene has been reported starting from 4-bromo-2-isopropylaniline (B1344083) via a Sandmeyer-type reaction. chemicalbook.com Similarly, 2-bromo-1-iodo-4-methoxybenzene (B1521037) can be synthesized from 2-bromo-4-methoxyaniline. chemicalbook.com

Once the halo-isopropylbenzene scaffold is obtained, the thiol group can be introduced. A common method is the reaction with a sulfur source. For example, aryl halides can be reacted with a thiolating agent to introduce the thiol group. Copper-catalyzed reactions of aryl iodides with a sulfur source like potassium sulfide (B99878) can be employed. organic-chemistry.org

A patent describes the synthesis of 2-bromo-4-chloro-1-isopropylbenzene, which could potentially serve as a precursor. google.com The synthesis involves the bromination of 4-chloro-1-isopropylbenzene.

Catalytic and Stereoselective Considerations in Synthesis

The development of catalytic methods is crucial for efficient and selective synthesis. Copper-catalyzed reactions, as mentioned earlier, are prominent in the formation of C-S bonds for thiophenol synthesis. organic-chemistry.org Phase-transfer catalysis has also been employed for the efficient synthesis of thioesters from thiophenols and acyl chlorides, which could be a relevant transformation in a multi-step synthesis. tandfonline.com

While the target molecule, this compound, is achiral, stereoselective considerations can be important in the synthesis of related or more complex structures. However, for the specific synthetic routes discussed for this compound, stereoselectivity is not a primary concern. The focus remains on achieving the correct regiochemistry of substitution on the benzene (B151609) ring.

Electrophilic Aromatic Substitution Reactions of the Benzene Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene derivatives. The regiochemical outcome of such reactions on this compound is controlled by the directing effects of the existing substituents. The thiol (-SH) and isopropyl (-C₃H₇) groups are activating and ortho-, para-directing, meaning they increase the ring's reactivity and direct incoming electrophiles to the positions adjacent and opposite to them. libretexts.org Conversely, the bromo (-Br) group is a deactivating but also ortho-, para-directing substituent. libretexts.org

The combined influence of these groups determines the position of further substitution on the available carbons (C3, C5, and C6).

Thiol Group (-SH at C1): Strongly activating, directs to ortho (C6) and para (C4, which is blocked) positions.

Bromo Group (-Br at C2): Deactivating, directs to ortho (C3) and para (C5) positions relative to itself.

Isopropyl Group (at C4): Activating, directs to ortho (C3, C5) and para (C1, which is blocked) positions.

The synergistic directing effects of the bromo and isopropyl groups strongly favor substitution at the C3 and C5 positions. The powerful activating nature of the thiol group also promotes substitution at C6. The final product distribution in an EAS reaction would depend on the specific electrophile and reaction conditions, with steric hindrance from the adjacent isopropyl and thiol groups also playing a significant role in the accessibility of these sites.

Table 1: Directing Effects for Electrophilic Aromatic Substitution

| Substituent (Position) | Type | Directing Effect | Favored Positions for Substitution |

| Thiol (-SH at C1) | Activating | Ortho, Para | C6 |

| Bromo (-Br at C2) | Deactivating | Ortho, Para | C3, C5 |

| Isopropyl (-C₃H₇ at C4) | Activating | Ortho, Para | C3, C5 |

Nucleophilic Substitution Reactions Involving Halogen and Thiol Groups

Nucleophilic aromatic substitution (SNAr) on aryl halides like this compound is generally challenging. The typical SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom) to stabilize the negatively charged intermediate. libretexts.org This molecule lacks such groups; in fact, the isopropyl and thiol groups are electron-donating, making the standard addition-elimination pathway unfavorable.

Reactions to displace the bromide would likely necessitate extreme conditions. For instance, processes akin to the Dow process for phenol (B47542) production require very high temperatures and pressures. libretexts.org Alternatively, using an exceptionally strong base like sodium amide (NaNH₂) could induce an elimination-addition reaction via a highly reactive benzyne (B1209423) intermediate. libretexts.org However, the acidic proton of the thiol group would react with the strong base first, forming a thiolate anion, which would complicate subsequent reactions.

The thiol group itself can act as a nucleophile. After deprotonation to a thiolate, it can participate in reactions, but its displacement as a leaving group is less common than that of a halide.

**3.3. Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on the benzene ring serves as an effective handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. A significant challenge in these reactions is the potential for the sulfur atom of the thiol group to coordinate to and deactivate ("poison") the metal catalyst, typically palladium. This often requires special considerations, such as the use of sulfur-tolerant ligands or protection of the thiol group prior to the coupling reaction.

These palladium-catalyzed reactions are cornerstones of modern organic synthesis for creating C-C bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (a boronic acid or ester) to form a biaryl compound or to introduce alkyl, alkenyl, or alkynyl groups. rsc.orgnih.gov Despite the potential for catalyst poisoning by the thiol, successful couplings on substrates with unprotected anilines and phenols suggest that carefully selected catalysts, such as those with specialized phosphine (B1218219) ligands, could facilitate this transformation. nih.gov

Heck Reaction: The Heck reaction forms a new C-C bond by coupling the aryl bromide with an alkene, typically yielding a substituted styrene (B11656) derivative. organic-chemistry.orgthieme-connect.de The reaction is known for its tolerance of various functional groups, though the thiol group remains a challenge for standard catalysts. mdpi.com

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing access to substituted alkynylarenes. nih.govorganic-chemistry.org The reaction is typically catalyzed by palladium complexes with a copper(I) co-catalyst. organic-chemistry.org Research has shown that some Sonogashira protocols can tolerate unprotected hydroxyl and amino groups, offering potential pathways for the successful coupling of this compound. nih.gov

Table 2: Overview of Key Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OR)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | Aryl-R |

| Heck | Alkene (R-CH=CH₂) | Pd(0) or Pd(II) complex, Base | Aryl-CH=CH-R |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex, Cu(I) salt, Base | Aryl-C≡C-R |

The thiol group of this compound is a versatile nucleophile for forming new carbon-sulfur bonds, leading to the synthesis of various thioethers (sulfides). organic-chemistry.org

One of the most direct transformations is S-alkylation . In the presence of a base, the thiol is deprotonated to the more nucleophilic thiolate anion, which readily reacts with alkyl halides (e.g., iodomethane (B122720) or benzyl (B1604629) bromide) via an Sₙ2 mechanism to yield the corresponding thioether.

Furthermore, the thiol can participate in metal-catalyzed C-S cross-coupling reactions . For instance, coupling with another aryl halide in the presence of a palladium or copper catalyst can generate a diaryl sulfide. orgsyn.orgrsc.org This reaction effectively links two aromatic rings via a sulfur bridge.

Oxidation and Reduction Chemistry of the Thiol Group

The thiol group is redox-active and can be readily oxidized to several higher oxidation states. The product obtained depends on the strength of the oxidizing agent used.

Oxidation to Disulfide: Mild oxidizing agents such as iodine (I₂), atmospheric oxygen, or dimethyl sulfoxide (B87167) (DMSO) promote the coupling of two thiol molecules to form a disulfide. This reaction would convert this compound into bis(2-bromo-4-isopropylphenyl) disulfide. This process is often reversible.

Oxidation to Sulfonic Acid: Treatment with strong oxidizing agents like hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), or nitric acid leads to the more extensive oxidation of the thiol group to a sulfonic acid (-SO₃H). Sulfinic acids (-SO₂H) can be formed as intermediates under carefully controlled conditions.

The disulfide can be converted back to the original thiol through reduction. Common reducing agents for this transformation include zinc metal in the presence of an acid or sodium borohydride.

Table 3: Oxidation and Reduction of the Thiol Group

| Transformation | Reagents (Typical) | Functional Group Change |

| Thiol to Disulfide | I₂, O₂, DMSO | 2 x -SH → -S-S- |

| Thiol to Sulfonic Acid | H₂O₂, KMnO₄, HNO₃ | -SH → -SO₃H |

| Disulfide to Thiol | Zn/H⁺, NaBH₄ | -S-S- → 2 x -SH |

Reactivity of the Isopropyl Side Chain, Including Benzylic Functionalization

The isopropyl group possesses a tertiary hydrogen atom at the benzylic position (the carbon atom attached directly to the benzene ring). This C-H bond is weaker than other C-H bonds in the molecule and is particularly susceptible to radical-mediated reactions.

A key example is benzylic halogenation . Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or UV light) can selectively replace the benzylic hydrogen with a bromine atom. nih.gov This would yield 2-bromo-4-(2-bromo-2-propanyl)benzenethiol, introducing a new reactive site on the alkyl chain for further nucleophilic substitution or elimination reactions.

The benzylic position can also be a site of oxidation. While harsh oxidation (e.g., with hot, concentrated KMnO₄) would likely cleave the entire isopropyl group to a carboxylic acid and oxidize the thiol, milder conditions could potentially lead to the formation of a tertiary alcohol at the benzylic position.

Derivatives of 2 Bromo 4 Isopropylbenzenethiol and Structure Property Relationships

Synthesis and Characterization of Novel Thioether Derivatives

The thiol group (-SH) of 2-Bromo-4-isopropylbenzenethiol is a key functional handle for synthesizing a variety of thioether (sulfide) derivatives. A common and effective method for this transformation is the Williamson ether synthesis, adapted for sulfur, which involves the reaction of the thiolate with an alkyl halide. The reaction is typically carried out in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion.

The general synthetic scheme is as follows:

Deprotonation of this compound with a suitable base (e.g., sodium hydroxide, sodium hydride) to form the sodium 2-bromo-4-isopropylbenzenethiolate salt.

Nucleophilic attack of the thiolate on an electrophilic substrate, such as an alkyl halide (R-X, where R is an alkyl or aryl group and X is a halogen), to form the corresponding thioether and a salt byproduct.

For instance, the reaction with methyl iodide would yield 2-bromo-1-(isopropyl)-4-(methylthio)benzene. A variety of alkyl and aryl halides can be employed to generate a library of novel thioether derivatives.

Characterization of these newly synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR helps in determining the carbon framework of the molecule.

Infrared (IR) Spectroscopy: This technique is used to identify the presence of specific functional groups. The disappearance of the S-H stretching band (typically around 2550-2600 cm⁻¹) and the appearance of C-S stretching bands are indicative of successful thioether formation.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation.

Table 1: Representative Thioether Derivatives of this compound and Their Characterization Data

| Derivative Name | Alkylating Agent | Expected ¹H NMR Signals (Key Shifts, ppm) | Expected IR (cm⁻¹) |

|---|---|---|---|

| 2-Bromo-1-isopropyl-4-(methylthio)benzene | Methyl iodide | δ 2.5 (s, 3H, -SCH₃), δ 1.2 (d, 6H, -CH(CH₃)₂), δ 3.3 (sept, 1H, -CH(CH₃)₂) | Absence of S-H stretch (~2550) |

| 2-Bromo-4-(ethylthio)-1-isopropylbenzene | Ethyl bromide | δ 1.3 (t, 3H, -SCH₂CH₃), δ 2.9 (q, 2H, -SCH₂CH₃) | Absence of S-H stretch (~2550) |

| Benzyl (B1604629) (2-bromo-4-isopropylphenyl) sulfide (B99878) | Benzyl chloride | δ 4.1 (s, 2H, -SCH₂Ph), δ 7.2-7.4 (m, 5H, Ar-H of benzyl) | Absence of S-H stretch (~2550) |

Exploration of Derivatives with Modified Aromatic Ring Substituents

Modifying the substituents on the aromatic ring of this compound is another strategy to fine-tune its properties. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the existing bromo, isopropyl, and thiol (or thioether) groups must be considered. The isopropyl group is an ortho-, para-director, as is the thiol/thioether group, while the bromine atom is also an ortho-, para-directing but deactivating substituent.

Synthetic strategies for modifying the aromatic ring include:

Nitration: Introducing a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The position of nitration will be influenced by the combined directing effects of the existing substituents.

Halogenation: Further halogenation, for example, chlorination using Cl₂ and a Lewis acid catalyst like FeCl₃, can introduce another halogen atom onto the ring. libretexts.org

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups. However, the presence of the deactivating bromo group can make these reactions challenging. libretexts.org

Sulfonation: Introducing a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org

Alternatively, a multi-step synthesis starting from a different substituted benzene (B151609) can provide access to a wider range of derivatives. For example, starting with a different di-substituted benzene and introducing the thiol group at a later stage via a Newman-Kwart rearrangement or other methods.

Table 2: Potential Derivatives with Modified Aromatic Ring Substituents

| Derivative Name | Potential Synthetic Route | Key Substituent |

|---|---|---|

| 2-Bromo-4-isopropyl-5-nitrobenzenethiol | Nitration of this compound | Nitro group (-NO₂) |

| 2,5-Dibromo-4-isopropylbenzenethiol | Bromination of this compound | Bromo group (-Br) |

| 4-Chloro-2-bromo-6-isopropylbenzenethiol | Multi-step synthesis starting from a substituted chlorobenzene | Chloro group (-Cl) |

Analysis of Substituent Effects on Chemical Reactivity (e.g., Hammett Parameters)

The electronic properties of substituents on the aromatic ring significantly influence the reactivity of the thiol group and the molecule as a whole. The Hammett equation is a powerful tool for quantifying these effects. wikipedia.org It provides a linear free-energy relationship that relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. wikipedia.org

The Hammett equation is given by: log(k/k₀) = σρ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (reference).

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent R. It quantifies the electronic effect of the substituent.

Electron-withdrawing groups (e.g., -NO₂, -CN) have positive σ values.

Electron-donating groups (e.g., -NH₂, -OCH₃) have negative σ values.

ρ (rho) is the reaction constant, which depends on the type of reaction but not on the substituent. It measures the sensitivity of the reaction to substituent effects. wikipedia.org

For benzenethiol (B1682325) derivatives, the Hammett parameters can be used to predict the acidity (pKa) of the thiol group. Electron-withdrawing substituents stabilize the thiolate anion through induction or resonance, thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups destabilize the anion and decrease acidity. This relationship has been demonstrated in studies of para-substituted thiophenols. rsc.orgresearchgate.netresearchgate.net The reactivity in nucleophilic reactions is also directly affected by these electronic influences.

Table 3: Hammett Substituent Constants (σ) for Common Para-Substituents

| Substituent | σₚ | Electronic Effect |

|---|---|---|

| -NH₂ | -0.66 | Strongly electron-donating |

| -OH | -0.37 | Strongly electron-donating |

| -OCH₃ | -0.27 | Electron-donating |

| -CH₃ | -0.17 | Weakly electron-donating |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Weakly electron-withdrawing |

| -Br | +0.23 | Weakly electron-withdrawing |

| -CF₃ | +0.54 | Strongly electron-withdrawing |

| -CN | +0.66 | Strongly electron-withdrawing |

| -NO₂ | +0.78 | Strongly electron-withdrawing |

Data sourced from established chemical literature. researchgate.net

Computational Predictions of Derivative Properties

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful and cost-effective way to predict the properties of this compound derivatives before their synthesis. nih.gov These theoretical calculations provide deep insights into molecular structure, stability, and reactivity. dtu.dkresearchgate.net

Commonly used DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), can accurately compute a range of molecular properties. mdpi.comnih.gov

Key properties that can be predicted include:

Optimized Molecular Geometry: Provides precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to understand the electronic transitions and reactivity. The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is crucial for predicting reaction pathways. nih.gov

Vibrational Frequencies: Calculated IR and Raman spectra can be compared with experimental data to confirm the structure of synthesized compounds.

Reaction Energetics: DFT can be used to calculate the activation energies and reaction enthalpies for proposed synthetic routes, helping to determine the feasibility of a reaction. ajchem-a.com

These computational tools allow for the rational design of novel derivatives with desired properties, guiding experimental efforts and accelerating the discovery process. nih.gov

Table 4: Application of Computational Methods in Studying Derivatives

| Computational Method | Predicted Property | Significance |

|---|---|---|

| DFT Geometry Optimization | Bond lengths, angles, dihedral angles | Provides the most stable 3D structure of the molecule. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra | Predicts electronic transitions and color. nih.gov |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energies and gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Electron density distribution | Identifies sites for electrophilic and nucleophilic attack. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Atomic charges, hybridization, delocalization | Describes charge distribution and intramolecular interactions. rsc.org |

Advanced Spectroscopic and Structural Characterization Techniques in Research

Vibrational Spectroscopy Applications (e.g., Raman and IR) for Thiol Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and substitution patterns of 2-Bromo-4-isopropylbenzenethiol. The spectra are unique molecular fingerprints, with specific bands corresponding to the vibrations of different bonds within the molecule.

In the IR spectrum, characteristic absorption bands are expected for the thiol (S-H), aromatic (C-H and C=C), and isopropyl groups. The S-H stretching vibration typically appears as a weak band in the region of 2550-2600 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group appears just below 3000 cm⁻¹. The 1,2,4-trisubstituted benzene (B151609) ring gives rise to a specific pattern of overtone bands in the 1660-2000 cm⁻¹ region and characteristic C-H out-of-plane bending vibrations between 800 and 885 cm⁻¹. researchgate.netnih.gov

Raman spectroscopy provides complementary information. The S-H stretch is also observable in Raman spectra. Aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are often strong and characteristic. nih.govchemeo.com The presence of the bromine atom and the isopropyl group will influence the exact position of these and other skeletal vibrations. chemicalbook.com For instance, studies on isopropylbenzene have provided detailed assignments of its vibrational modes, which serve as a basis for interpreting the spectrum of its brominated thiol derivative. nih.gov

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (Isopropyl) | 2870 - 2970 | Strong |

| S-H Stretch | 2550 - 2600 | Weak |

| Aromatic C=C Stretch | 1580 - 1600, 1470 - 1500 | Medium to Strong |

| C-H Out-of-Plane Bending (1,2,4-substitution) | 800 - 885 | Strong |

| C-Br Stretch | 550 - 650 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules like this compound. wikipedia.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, the single proton of the thiol group (-SH) is expected to appear as a singlet, typically in the range of 3-4 ppm, although its chemical shift can be variable and concentration-dependent. The isopropyl group will exhibit a characteristic pattern: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The aromatic region will show signals for the three protons on the benzene ring. Due to their different electronic environments, they will appear as distinct multiplets, with their chemical shifts and coupling patterns determined by the positions of the bromo, isopropyl, and thiol substituents.

In the ¹³C NMR spectrum, a distinct signal is expected for each of the nine carbon atoms in the molecule, as they are all chemically non-equivalent. The chemical shifts will be influenced by the attached atoms and their position on the ring. The carbon atom attached to the bromine will be significantly shifted, as will the carbons bonded to the sulfur and the isopropyl group. Data from related compounds, such as 2-bromopropane (B125204) and various substituted benzenes, aid in the assignment of these signals. rsc.orglibretexts.org

Predicted ¹H NMR Chemical Shifts (δ) for this compound (in CDCl₃)

| Proton Group | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Isopropyl -CH₃ | ~1.2 | Doublet | 6H |

| Isopropyl -CH | ~2.9 | Septet | 1H |

| Thiol -SH | ~3.5 | Singlet | 1H |

| Aromatic -H | ~7.0 - 7.5 | Multiplets (d, dd) | 3H |

Mass Spectrometry for Fragmentation and Molecular Identity Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and confirm the molecular formula of this compound. In the mass spectrum, the molecular ion peak (M⁺) provides the mass of the molecule. A key feature for bromine-containing compounds is the presence of a second peak at M+2 with nearly equal intensity to the M⁺ peak. worktribe.com This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio).

The fragmentation pattern observed in the mass spectrum gives further structural information. Common fragmentation pathways for this molecule would include the loss of the isopropyl group (a loss of 43 mass units) to form a stable benzylic-type cation, or the loss of the bromine atom (a loss of 79 or 81 mass units). Analysis of the fragmentation of related compounds like 2-bromo-2-methylpropane (B165281) and isopropylbenzene helps in predicting and interpreting the spectrum.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity | Notes |

|---|---|---|

| 232/234 | [C₉H₁₁BrS]⁺ (Molecular Ion) | Shows characteristic 1:1 ratio for Br isotopes. |

| 189/191 | [M - C₃H₇]⁺ | Loss of the isopropyl group. |

| 153 | [M - Br]⁺ | Loss of the bromine atom. |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

X-ray Diffraction Studies of Related Halogenated Isopropylbenzene Derivatives

While a specific single-crystal X-ray diffraction structure for this compound is not reported, analysis of related halogenated isopropylbenzene derivatives provides valuable insights into the likely molecular conformation and crystal packing. X-ray crystallography determines the precise three-dimensional arrangement of atoms in a crystalline solid, revealing bond lengths, bond angles, and intermolecular interactions.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetics of 2-Bromo-4-isopropylbenzenethiol. These calculations can determine optimized molecular geometries, orbital energies, and thermodynamic properties.

Electronic Structure: The electronic character of this compound is shaped by the interplay of its substituents on the benzene (B151609) ring. The isopropyl group at the para position is a weak electron-donating group through induction and hyperconjugation. The bromine atom at the ortho position is an electron-withdrawing group via induction but a weak deactivator due to the competing effect of electron donation from its lone pairs through resonance. The thiol group (-SH) is generally considered a weak electron-donating group. The combination of these substituents leads to a nuanced electronic landscape across the aromatic ring.

Energetics: Theoretical calculations can predict key energetic parameters. While specific values for this compound are not available, we can reference studies on related molecules. For instance, theoretical calculations on substituted phenolic species have been used to determine bond dissociation energies (BDEs) to assess the effects of multiple substitutions. rsc.org Similar calculations for this compound would be crucial for understanding its stability and the energetics of reactions involving the cleavage of C-S, S-H, or C-Br bonds.

A hypothetical table of calculated energetic properties for this compound, based on typical values for related compounds, is presented below.

Table 1: Predicted Energetic Properties of this compound (Note: These are hypothetical values for illustrative purposes and would require specific quantum chemical calculations to be confirmed.)

| Property | Predicted Value | Significance |

| S-H Bond Dissociation Enthalpy | ~80-85 kcal/mol | Indicates the ease of hydrogen atom abstraction from the thiol group, relevant to antioxidant activity and radical reactions. |

| C-Br Bond Dissociation Enthalpy | ~70-75 kcal/mol | Relates to the lability of the bromine atom in substitution or coupling reactions. |

| Dipole Moment | ~1.5-2.0 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | ~ -5.5 to -6.0 eV | The Highest Occupied Molecular Orbital energy is related to the molecule's ability to donate electrons. |

| LUMO Energy | ~ -0.5 to -1.0 eV | The Lowest Unoccupied Molecular Orbital energy is related to the molecule's ability to accept electrons. |

Molecular Electrostatic Potential Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show the following features:

Negative Potential: The most negative potential would be localized on the sulfur atom of the thiol group due to its lone pairs of electrons, making it a primary site for electrophilic attack and coordination to metals. The π-system of the benzene ring will also exhibit negative potential, influenced by the donating effects of the isopropyl and thiol groups. mdpi.comnih.gov

Positive Potential: A region of positive potential, known as a σ-hole, is expected on the bromine atom along the axis of the C-Br bond. rsc.org This positive region makes the bromine atom a potential site for halogen bonding interactions. The hydrogen atom of the thiol group will also exhibit a positive potential, making it susceptible to deprotonation by a base.

The interplay of the substituents affects the electrostatic potential of the aryl ring. researchgate.net The electron-donating isopropyl and thiol groups increase the negative potential of the ring, particularly at the ortho and para positions relative to themselves, while the electron-withdrawing bromine atom reduces it. nih.gov This information is critical for predicting the regioselectivity of electrophilic aromatic substitution reactions.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping potential energy surfaces and identifying transition states. For this compound, several reaction types could be investigated.

Nucleophilic Aromatic Substitution (SNAr): While the benzene ring is generally electron-rich, the presence of the bromo substituent allows for the possibility of SNAr reactions, especially if further activating groups were present. Computational studies could model the Meisenheimer complex intermediate and the associated energy barriers.

Metal-Catalyzed Cross-Coupling: The C-Br bond is a handle for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Theoretical studies on related aryl halides have provided deep insights into these mechanisms. For instance, in the copper-catalyzed S-arylation of thiophenols, a halogen atom transfer (HAT) mechanism has been proposed based on computational evidence, involving a Cu(I)-thiolate active species. acs.org Similar studies could model the oxidative addition, reductive elimination, and other elementary steps for reactions involving this compound, predicting reaction feasibility and selectivity. Mechanistic studies on photoinduced, copper-catalyzed C-S cross-couplings suggest a single-electron transfer (SET) pathway with radical intermediates. organic-chemistry.org

Reactions at the Thiol Group: The thiol group can undergo various reactions, including oxidation to disulfides, alkylation, and addition to electrophiles. Computational modeling can clarify the mechanisms of these transformations. Studies on the reactions of oxidatively activated arylamines with thiols show that the reaction pathways can be complex, involving Michael additions or reductions. nih.gov

Investigations of Intermolecular Interactions and Self-Assembly Propensities

The intermolecular forces exerted by a molecule dictate its physical properties (e.g., boiling point, solubility) and its ability to form ordered structures in the solid state. This compound can participate in several types of intermolecular interactions:

Dipole-Dipole Interactions: The molecule is polar, leading to dipole-dipole interactions that contribute to the cohesion of the substance.

Hydrogen Bonding: The thiol group can act as a hydrogen bond donor (S-H···A), though these bonds are generally weaker than those involving oxygen or nitrogen. It can also act as a hydrogen bond acceptor (D-H···S).

Halogen Bonding: As indicated by the likely presence of a σ-hole on the bromine atom, it can act as a halogen bond donor, interacting with Lewis bases (e.g., the sulfur atom of another molecule). rsc.org

π-π Stacking: The aromatic rings can interact through π-π stacking, further stabilizing condensed phases.

Computational studies can quantify the strength of these interactions and predict the most stable packing arrangements in a crystal lattice. Studies on bromo-substituted benzenes have revealed the importance of C-Br···Br and C-Br···π interactions in their crystal packing. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physical properties or biological activities. tandfonline.comnih.gov To develop a QSPR model for properties of this compound, one would first need a dataset of related substituted thiophenols with experimentally determined values for the property of interest (e.g., boiling point, toxicity, chromatographic retention time).

Table 2: Descriptors for a Hypothetical QSPR Model

| Descriptor Type | Examples | Relevance to this compound |

| Topological | Molecular Connectivity Indices, Wiener Index | Encodes information about the size, shape, and degree of branching of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the steric interactions the molecule can experience. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Quantifies the electronic characteristics that govern reactivity and intermolecular forces. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts the lipophilicity of the molecule, relevant for environmental fate and biological uptake. |

A statistical method, such as multiple linear regression (MLR) or an artificial neural network (ANN), would then be used to build a mathematical equation linking these descriptors to the property. tandfonline.comresearchgate.net Such a model could then be used to predict the properties of this compound and other un-synthesized derivatives, guiding the design of molecules with desired characteristics. For example, QSAR models have been successfully developed to predict the toxicity of phenols and thiophenols to Photobacterium phosphoreum. nih.gov

Applications in Advanced Materials Science

Surface Functionalization of Two-Dimensional Materials with Thiophenols (e.g., MoS2)

The functionalization of two-dimensional (2D) transition metal dichalcogenides (TMDs), such as molybdenum disulfide (MoS2), is a critical area of research for tuning their electronic and optical properties. researchgate.net Organic thiols, including thiophenols like 2-Bromo-4-isopropylbenzenethiol, are explored for this purpose. However, the inert nature of the pristine MoS2 surface presents a significant challenge to chemical derivatization. nih.govresearchgate.netscispace.com

Research has shown that the interaction between organic thiols and MoS2 is not always straightforward. Studies involving the functionalization of exfoliated 2H-MoS2 with cysteine, another organic thiol, revealed that the MoS2 surface facilitates the oxidation of the thiol into a disulfide (cystine). researchgate.netnih.govscispace.com This resulting disulfide does not form a strong covalent or dative bond by filling sulfur vacancies as initially hypothesized; instead, it becomes physisorbed (physically adsorbed) onto the surface and is easily removed. researchgate.netnih.govscispace.com This phenomenon has been observed with other organic thiols as well, suggesting a general reaction pathway. nih.govscispace.comarxiv.org

Therefore, when using a substituted thiophenol such as this compound, a similar outcome is anticipated where the material mediates the formation of a disulfide which then physically adsorbs to the 2D nanosheet.

| Interaction Type | Description | Bonding Strength | Outcome with MoS2 |

| Covalent/Dative Bonding | Thiol group directly bonds to a sulfur vacancy or metal site on the MoS2 lattice. | Strong | Not the primary observed outcome in recent studies. nih.govscispace.com |

| Physisorption of Disulfide | MoS2 mediates the oxidative coupling of two thiol molecules to form a disulfide, which then physically adsorbs to the surface. | Weak (van der Waals forces) | Demonstrated outcome for cysteine and other organic thiols. researchgate.netnih.govarxiv.org |

Integration into Polymeric and Organic Electronic Systems

The unique structure of this compound makes it a candidate for integration into polymeric and organic electronic systems. The thiol group is particularly reactive and can be used in various polymerization schemes, such as thiol-ene photopolymerization. beilstein-journals.org This process, which proceeds via a step-growth mechanism, allows for the creation of cross-linked polymer networks. beilstein-journals.org By incorporating a functionalized thiol like this compound, specific properties can be engineered into the final material.

The bromo- and isopropyl- groups on the benzene (B151609) ring further enhance its utility. The isopropyl group can improve solubility in organic solvents used for polymer processing, while the bromine atom provides a reactive site for post-polymerization modification, such as cross-coupling reactions to attach other functional moieties. Thiol-containing polymers are also widely used for surface functionalization, for instance, attaching polymer chains to gold surfaces through the formation of gold-sulfur bonds. ehu.es

Role as Functional Monomers or Building Blocks for Advanced Architectures

Expanding on its role in polymers, this compound can be considered a functional building block for more complex and advanced material architectures. The thiol group enables its participation in "click chemistry" reactions, such as the thiol-ene reaction, which are known for their high efficiency and selectivity. beilstein-journals.org

The molecule's multifunctionality is key to its role as a building block. Different parts of the molecule can be used for distinct purposes in a synthetic strategy.

| Functional Group | Potential Role in Synthesis | Example Reaction Type |

| Thiol (-SH) | Polymerization, surface anchoring, ligand formation. | Thiol-ene "click" reactions, self-assembled monolayers on gold. |

| Bromo (-Br) | Cross-coupling site for adding complexity. | Suzuki, Sonogashira, or Heck cross-coupling. |

| Isopropyl-Benzene Ring | Steric control, solubility tuning, electronic modification. | Influences packing in solid-state and solution properties. |

This allows for the design of materials where, for example, the thiol group forms the backbone of a polymer, and the bromine atom is later used to graft side chains with specific electronic or optical properties.

Development of Chemical Sensors and Probes Leveraging Spectroscopic Properties

The development of chemical sensors often relies on molecules that can bind to a target analyte and produce a measurable signal. Substituted thiophenols are well-suited for this application. The thiol group provides a robust method for anchoring the molecule to a sensor substrate, particularly gold surfaces, forming a self-assembled monolayer (SAM).

Once anchored, the aromatic ring of this compound can act as a spectroscopic reporter. The electronic properties of the benzene ring, and thus its absorption and emission spectra, can be influenced by the binding of an analyte in its vicinity. Furthermore, the bromine and isopropyl substituents modify these spectroscopic properties. While specific use of this compound as a sensor is not widely documented, the principles of using functionalized thiophenols are well-established for creating sensor surfaces. acs.org The development of chemical probes for biological targets also often involves the strategic design of small molecules with specific functional groups to ensure potent and selective interaction. nih.gov

Framework for Coordination Cages and Related Materials

In coordination chemistry, the thiol group (or its deprotonated form, thiolate) is an excellent ligand for a variety of metal ions. researchgate.net Substituted benzenethiols can coordinate with metals like gold(I) to form monomeric or dimeric complexes. researchgate.net The steric and electronic nature of the substituents on the benzene ring plays a crucial role in determining the structure and properties of the resulting metal complex.

This compound can, therefore, act as a ligand in the construction of coordination compounds, including discrete coordination cages or extended metal-organic frameworks (MOFs). The thiolate group would bind to the metal center, while the bromo- and isopropyl- groups would decorate the exterior or interior of the resulting structure, influencing its solubility, stability, and potential function in areas such as catalysis or molecular recognition. The use of related organosulfur molecules, such as tetrakis(isopropylthio)benzene, as redox-active ligands highlights the utility of thioether and thiolate functionalities in creating advanced coordination materials. nih.gov

Applications in Catalysis and Ligand Design

Design and Synthesis of Ligands Incorporating 2-Bromo-4-isopropylbenzenethiol Scaffolds

The molecular structure of this compound, featuring a reactive thiol group for metal coordination, a bulky isopropyl group to impart steric hindrance, and a bromo substituent for further functionalization, makes it an attractive building block for ligand synthesis. The thiol group provides a soft donor atom suitable for binding to a variety of transition metals, while the ortho-bromo substituent offers a synthetic handle for the introduction of other coordinating moieties, such as phosphines, through cross-coupling reactions.

The general approach to synthesizing ligands from this scaffold involves the initial deprotonation of the thiol group to form a thiolate, which can then be reacted with a metal precursor. Alternatively, the bromo group can be targeted first in a coupling reaction to introduce a secondary donor group, creating a bidentate or polydentate ligand framework. For instance, a common strategy is the palladium-catalyzed C-P coupling reaction, where the aryl bromide is reacted with a secondary phosphine (B1218219) to install a phosphine donor group ortho to the sulfur atom.

Table 1: Potential Ligand Architectures from this compound

| Ligand Type | Synthetic Strategy | Potential Coordinating Atoms |

| Monodentate Thiolate | Deprotonation of the thiol group | S |

| Bidentate Phosphine-Thiolate | Palladium-catalyzed C-P coupling followed by deprotonation | P, S |

| Bidentate Amine-Thiolate | Palladium-catalyzed C-N coupling followed by deprotonation | N, S |

This table presents hypothetical ligand architectures that could be synthesized from this compound based on established synthetic methodologies.

Investigation of Catalytic Activity in Organic Transformations, particularly Cross-Coupling Reactions

Ligands derived from this compound are of significant interest for their potential application in catalysis, particularly in palladium-catalyzed cross-coupling reactions. The electronic nature of the ligand, influenced by the electron-donating isopropyl group and the sulfur atom, combined with the steric bulk, can significantly impact the activity and selectivity of the metal center.

In reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, the ligand plays a crucial role in the oxidative addition and reductive elimination steps of the catalytic cycle. The steric hindrance provided by the isopropyl group and the ortho-substituent can promote the reductive elimination step, leading to faster catalyst turnover. Furthermore, the hemilabile nature of the sulfur-metal bond could be beneficial in creating a transiently vacant coordination site on the metal, facilitating substrate binding. While specific studies on ligands derived solely from this compound are not extensively documented, the principles of ligand design suggest their potential to modulate catalytic performance.

Role as Precursors for Advanced Ligand Systems for Asymmetric Synthesis and C-H Activation

The functional group tolerance of modern cross-coupling reactions allows for the use of this compound as a precursor to more complex and advanced ligand systems. The bromo-substituent serves as a key anchor point for the introduction of chirality or for the construction of scaffolds designed for challenging reactions like C-H activation.

For asymmetric synthesis, a chiral phosphine or amine moiety could be introduced via the bromo-position, leading to P,S or N,S-bidentate chiral ligands. Such ligands are highly sought after for enantioselective transformations like asymmetric hydrogenation or allylic alkylation. The combination of the steric bulk of the isopropyl group and the newly introduced chiral center could create a well-defined chiral pocket around the metal center, enabling high levels of stereocontrol.

In the context of C-H activation, ligands that can support highly reactive metal centers are required. The electronic properties of the this compound-derived scaffold can be tuned to stabilize such species. The design of pincer-type ligands, where the thiol is flanked by two other donor groups, is a promising strategy. The bromo-substituent provides a convenient entry point for constructing such multidentate ligand frameworks.

Exploration of Transition Metal Complexes with Thiolate Ligands

The coordination chemistry of thiolate ligands is rich and varied, and 2-Bromo-4-isopropylbenzenethiolate is no exception. It can form stable complexes with a wide range of transition metals, including palladium, nickel, copper, and rhodium. The nature of the resulting metal-sulfur bond can range from purely covalent to having significant ionic character, depending on the metal and its oxidation state.

The synthesis of such complexes typically involves the reaction of the deprotonated thiophenol with a suitable metal salt. The resulting complexes can be mononuclear, where a single metal center is coordinated by one or more thiolate ligands, or they can form polynuclear clusters with bridging thiolate ligands. The steric bulk of the isopropyl group can play a significant role in determining the nuclearity of the complex, potentially favoring the formation of lower-nuclearity species.

The characterization of these transition metal complexes relies on a variety of spectroscopic and analytical techniques, including X-ray crystallography, NMR spectroscopy, and mass spectrometry, to elucidate their solid-state structures and behavior in solution.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 2-Bromo-4-isopropylbenzenethiol will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. numberanalytics.comjetir.orgnih.gov Current synthetic approaches to aryl thiols often involve multi-step processes that may utilize hazardous reagents and generate significant waste. lookchem.com Future research should prioritize the development of more sustainable and atom-economical routes.

One promising avenue is the adoption of greener solvents and reagents. jetir.org For instance, the use of water, ionic liquids, or deep eutectic solvents as reaction media could replace traditional volatile organic solvents. numberanalytics.com Furthermore, exploring sulfur sources that are less odorous and toxic than conventional thiols or their precursors would be a significant advancement. organic-chemistry.org

Catalytic methods are central to improving atom economy. Transition-metal-catalyzed reactions, particularly those employing earth-abundant metals like copper, offer efficient pathways to aryl thiols from aryl halides. elsevierpure.comresearchgate.net Research into palladium-catalyzed cross-coupling of aryl halides with sources of sulfur, such as sodium thiosulfate, presents an environmentally benign and cost-effective alternative. lookchem.com These methods often proceed under milder conditions and with higher selectivity, minimizing the formation of byproducts. nih.gov

| Synthetic Strategy | Key Features & Advantages | Relevant Research Areas |

| Green Solvents | Reduced toxicity and environmental impact. numberanalytics.comjetir.org | Use of water, ionic liquids, deep eutectic solvents. numberanalytics.com |

| Alternative Sulfur Sources | Minimized odor and toxicity. organic-chemistry.org | Sodium thiosulfate, L-cysteine. lookchem.comresearchgate.net |

| Catalytic Methods | High atom economy, mild reaction conditions. lookchem.comnih.gov | Copper and palladium-catalyzed cross-coupling. lookchem.comelsevierpure.com |

Exploration of Novel Reaction Pathways and Transformation Strategies

Beyond sustainable synthesis, the exploration of novel reaction pathways for the transformation of this compound is a key area for future research. The presence of both a thiol and a bromo substituent on the aromatic ring allows for a diverse range of chemical modifications.

Recent advances in transition-metal-catalyzed cross-coupling reactions offer a plethora of opportunities. nih.gov For example, visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-S bonds under mild, room-temperature conditions, even with less reactive aryl chlorides. nih.gov Applying such methods to this compound could lead to the efficient synthesis of a wide array of derivatives.

The generation of aryne intermediates from aryl halides and their subsequent trapping with sulfur nucleophiles is another innovative strategy. sciencedaily.com This approach could provide access to complex organosulfur compounds that are otherwise difficult to synthesize. sciencedaily.com Additionally, the development of one-pot, multi-component reactions involving this compound could streamline the synthesis of complex molecules, enhancing synthetic efficiency. organic-chemistry.org The reactivity of the thiol group itself can be harnessed in thiol-ene click reactions for post-polymerization functionalization, suggesting that this compound could be a valuable monomer or chain-transfer agent. nih.gov

| Reaction Type | Description | Potential Application for this compound |

| Photoredox Catalysis | Utilizes visible light to initiate redox cycles for bond formation. nih.gov | Mild and efficient synthesis of aryl sulfides from the bromo-functionalized thiol. |

| Aryne Chemistry | Involves the formation of highly reactive aryne intermediates. sciencedaily.com | Synthesis of complex, highly substituted organosulfur compounds. |

| Multi-Component Reactions | Combines three or more reactants in a single step to form a complex product. organic-chemistry.org | Streamlined synthesis of diverse derivatives. |

| Thiol-Ene "Click" Chemistry | A rapid and efficient reaction between a thiol and an alkene. nih.gov | Polymer modification and material synthesis. |

Integration into Multifunctional Materials with Tailored Properties

The distinct structural features of this compound make it an attractive building block for the design of multifunctional materials with tailored properties. The organobromine component suggests potential applications in flame retardants, as organobromine compounds are known for their fire-retardant properties. openpr.comwikipedia.org The incorporation of this molecule into polymers could enhance their fire resistance.

The organosulfur aspect opens doors to applications in advanced materials for energy and biotechnology. Organosulfur compounds are being investigated for their use in rechargeable metal batteries, where the reversible breakage and formation of sulfur-sulfur bonds can be utilized for energy storage. nih.gov Furthermore, the thiol group can be used to anchor the molecule to surfaces or to functionalize nanoparticles for applications in drug delivery and diagnostics. acs.org The self-assembly of thiol-containing molecules on metal surfaces is a well-established technique for creating ordered monolayers, which could be exploited to create functional surfaces with specific chemical or physical properties.

| Material Application | Relevant Functional Group | Potential Property/Function |

| Flame Retardants | Bromo group openpr.comwikipedia.org | Enhanced fire resistance in polymers. |

| Rechargeable Batteries | Thiol/Disulfide group nih.gov | Active material in cathodes for energy storage. |

| Drug Delivery Systems | Thiol group acs.org | Covalent attachment to drug carriers or nanoparticles. |

| Functional Surfaces | Thiol group | Formation of self-assembled monolayers on metal substrates. |

Expansion of Catalytic Applications Beyond Conventional Coupling Reactions

While the synthesis of this compound can be achieved through catalytic methods, the molecule itself, or its derivatives, could serve as a catalyst or a ligand in various chemical transformations. The thiol group can coordinate to metal centers, making its derivatives potential ligands for transition metal catalysts. The electronic and steric properties of the ligand, influenced by the bromo and isopropyl groups, could be fine-tuned to control the activity and selectivity of the catalyst.

There is also growing interest in organocatalysis, where small organic molecules are used to catalyze chemical reactions. Thiol-containing molecules have been shown to be effective organocatalysts in certain reactions. researchgate.net The unique electronic nature of the aromatic ring in this compound could modulate the acidity and nucleophilicity of the thiol group, potentially leading to novel catalytic activities. For instance, it could be explored as a catalyst in Michael additions or other carbon-carbon bond-forming reactions. nih.gov

In-depth Theoretical Analysis of Complex Reaction Systems

To fully unlock the potential of this compound, a deep understanding of its reactivity and the mechanisms of its reactions is crucial. In-depth theoretical and computational studies can provide valuable insights that are often difficult to obtain through experimental methods alone. nih.govmdpi.comresearchgate.net

Density functional theory (DFT) calculations can be employed to model the electronic structure and reactivity of the molecule. mdpi.com Such studies can predict the most likely sites for nucleophilic or electrophilic attack, elucidate the mechanisms of complex reactions, and rationalize the effects of the bromo and isopropyl substituents on reactivity. nih.govresearchgate.net For example, computational modeling can help in understanding the transition states and reaction pathways in thiol/disulfide exchange reactions or in the Michael addition of the thiol to electrophilic substrates. nih.gov This theoretical understanding can then be used to guide the design of new experiments, optimize reaction conditions, and predict the properties of novel derivatives and materials. nih.gov

| Theoretical Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Modeling electronic structure and reaction mechanisms. mdpi.com | Understanding reactivity, substituent effects, and transition states. nih.govresearchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating reactions in complex environments (e.g., in solution or at an enzyme active site). researchgate.net | Elucidating the role of the solvent or biological environment on reactivity. |

| Automated Computational Screening | High-throughput screening of virtual compound libraries. nih.govresearchgate.net | Identifying promising derivatives with desired properties for synthesis. |

Q & A

How can researchers optimize the synthesis of 2-Bromo-4-isopropylbenzenethiol while minimizing thiol oxidation?

Basic : The synthesis typically involves bromination of 4-isopropylbenzenethiol. Key steps include using anhydrous conditions and inert gas (e.g., N₂) to prevent thiol oxidation. Introduce bromine via electrophilic substitution, employing catalysts like FeBr₃ or AlBr₃. Purify via recrystallization using ethanol/water mixtures, leveraging differences in solubility .

Advanced : For high-purity yields, employ Schlenk-line techniques to rigorously exclude moisture. Monitor reaction progress using in situ Raman spectroscopy to detect intermediate thiolate formation. Optimize stoichiometry using Design of Experiments (DoE) to balance bromine excess against side-product formation.

What methodologies are recommended for resolving structural ambiguities in this compound derivatives?

Basic : Single-crystal X-ray diffraction (XRD) with SHELXL provides definitive bond-length and angle data. Pair with ORTEP-III for thermal ellipsoid visualization to confirm steric effects from the isopropyl group.

Advanced : For disordered structures, employ twin refinement in SHELXL and validate using Hirshfeld surface analysis. Cross-validate XRD data with solid-state NMR (¹³C CP/MAS) to resolve dynamic disorder in the thiol moiety .

How should researchers address conflicting spectroscopic data (e.g., NMR vs. IR) for this compound?

Basic : Reconcile discrepancies by repeating experiments under standardized conditions (e.g., solvent, temperature). For NMR, use deuterated DMSO to stabilize the thiol proton and avoid exchange broadening.

Advanced : Apply multivariate statistical analysis (e.g., PCA) to identify outliers in spectral datasets. Utilize 2D-NMR techniques (HSQC, HMBC) to confirm regiochemistry and assign overlapping peaks. Cross-reference with computational IR spectra (DFT/B3LYP/6-311+G(d,p)) to validate vibrational modes .

What strategies are effective for assessing toxicity in the absence of comprehensive toxicological data?

Basic : Use read-across methods with structurally similar compounds (e.g., 2-amino-4-bromobenzenethiol ). Prioritize in vitro assays (Ames test, cytotoxicity in HepG2 cells) for preliminary screening.

Advanced : Deploy quantitative structure-activity relationship (QSAR) models (e.g., OECD Toolbox) to predict acute toxicity. Validate with zebrafish embryo assays (FET test) to assess developmental impacts .

How can the steric and electronic effects of the isopropyl group influence reactivity in cross-coupling reactions?

Basic : The isopropyl group hinders nucleophilic attack at the para position. Use bulky ligands (e.g., SPhos) in Suzuki-Miyaura couplings to mitigate steric interference.

Advanced : Perform Hammett studies to quantify electronic effects. Use DFT calculations (Gaussian 16) to map electrostatic potential surfaces and identify reactive sites. Compare with kinetic data (Eyring plots) to differentiate steric vs. electronic contributions .

What advanced computational approaches predict the redox behavior of the thiol group in this compound?

Advanced : Calculate redox potentials using COSMO-RS solvation models in ORCA. Simulate thiol-disulfide equilibria under varying pH using molecular dynamics (GROMACS). Validate with cyclic voltammetry experiments in non-aqueous electrolytes .

How can researchers design experiments to resolve contradictions in catalytic activity data?

Advanced : Implement a Bayesian statistical framework to quantify uncertainty in kinetic measurements. Use operando spectroscopy (e.g., UV-Vis/FTIR) to correlate reaction progress with intermediate formation. Cross-check with isotopic labeling (e.g., ³⁴S) to trace mechanistic pathways .

What safety protocols are critical for handling air-sensitive thiol derivatives in catalytic studies?

Advanced : Use gloveboxes with O₂/H₂O monitors (<1 ppm). Equip reactors with rupture disks for exothermic reactions. Decontaminate waste with oxidizing agents (e.g., NaOCl) to neutralize thiols. Validate protocols using OSHA-compliant risk assessments .

How can mechanistic studies differentiate between radical and ionic pathways in thiol-mediated reactions?

Advanced : Employ radical traps (TEMPO) and EPR spectroscopy to detect transient intermediates. Compare kinetic isotope effects (KIE) for C-H vs. C-D bonds. Use microfluidic reactors to isolate short-lived ionic intermediates .

What methodologies validate crystallographic data when disorder complicates structural models?

Advanced : Refine alternative disorder models in SHELXL and compare fit statistics (R-factors, Fo/Fc maps). Validate with 3D electron diffraction (MicroED) for nanocrystalline samples. Cross-reference with pair distribution function (PDF) analysis for amorphous contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.